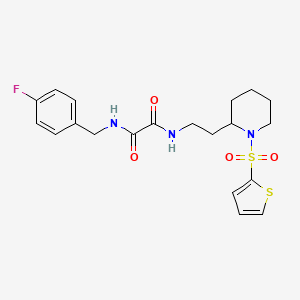![molecular formula C11H17NO2 B2637580 Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate CAS No. 2287266-85-5](/img/structure/B2637580.png)
Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate is a compound that features a unique bicyclo[1.1.1]pentane core. This core structure is known for its rigidity and three-dimensionality, which can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds .
Preparation Methods
The synthesis of Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of a bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across a [1.1.1]propellane .
Chemical Reactions Analysis
Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate undergoes several types of chemical reactions, including:
Scientific Research Applications
Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s rigid and three-dimensional structure allows it to fit into unique binding sites on proteins, enhancing its potency and selectivity . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate is unique due to its bicyclo[1.1.1]pentane core. Similar compounds include:
Methyl 2-amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetate: This compound has a cyclopentyl group instead of a cyclopropyl group, which can affect its chemical and biological properties.
Methyl 2-amino-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetate: This compound features a propyl group, offering different steric and electronic effects compared to the cyclopropyl derivative.
Properties
IUPAC Name |
methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-14-9(13)8(12)11-4-10(5-11,6-11)7-2-3-7/h7-8H,2-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJZLIZWULQXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC(C1)(C2)C3CC3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
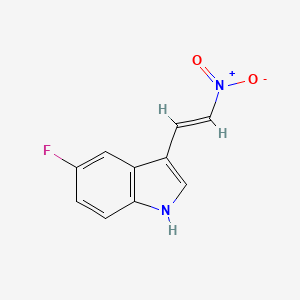
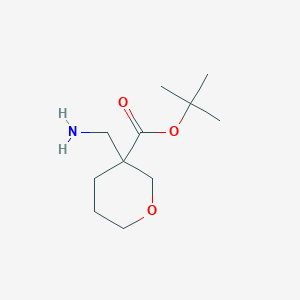
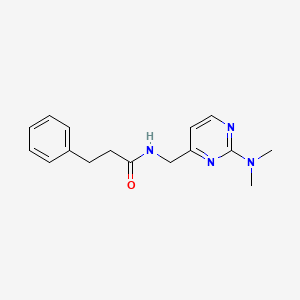
![2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2637502.png)
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B2637505.png)
![N-(1-cyanocyclohexyl)-2-[[4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2637506.png)
![N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2637507.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2637509.png)
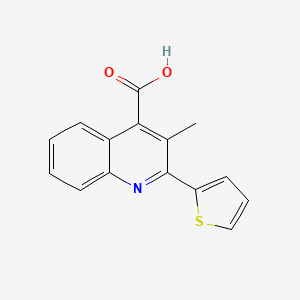
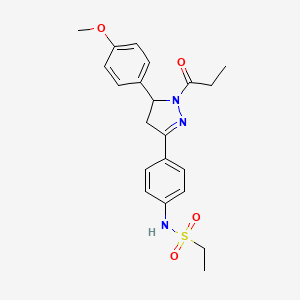
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(2-propoxyphenyl)acetamide](/img/structure/B2637515.png)
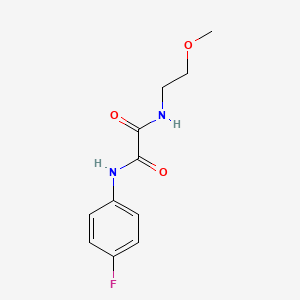
![5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2637518.png)
